molecular formula C15H21BrN2O B162770 Bromadoline CAS No. 67579-24-2

Bromadoline

Cat. No.: B162770
CAS No.: 67579-24-2
M. Wt: 325.24 g/mol
InChI Key: UFDJFJYMMIZKLG-ZIAGYGMSSA-N
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Mechanism of Action

Target of Action

Bromadoline, also known as U-47931E, is an opioid analgesic developed by the Upjohn company in the 1970s . The primary target of this compound is the μ-opioid receptor . This receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids.

Mode of Action

This compound acts as a selective agonist for the μ-opioid receptor . This means it binds to this receptor and activates it, leading to a series of intracellular events. The activation of the μ-opioid receptor can result in analgesic effects, providing pain relief. The potency of this compound lies between that of codeine and morphine, being slightly stronger than pentazocine .

Result of Action

The activation of the μ-opioid receptor by this compound leads to analgesic effects, providing relief from pain . .

Preparation Methods

The synthesis of Bromadoline involves several steps. The starting material is typically aniline, which undergoes acetylation with acetic acid in the presence of zinc powder to form acetanilide. This intermediate then reacts with bromine to produce p-bromoacetanilide, which is subsequently hydrolyzed and neutralized to yield p-bromoaniline . The final step involves the reaction of p-bromoaniline with N,N-dimethylcyclohexylamine to form this compound .

Chemical Reactions Analysis

Bromadoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Bromadoline is compared with other similar compounds such as:

This compound’s uniqueness lies in its balanced potency and selectivity for the μ-opioid receptor, making it a valuable compound for research and forensic applications .

Properties

CAS No.

67579-24-2

Molecular Formula

C15H21BrN2O

Molecular Weight

325.24 g/mol

IUPAC Name

4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide

InChI

InChI=1S/C15H21BrN2O/c1-18(2)14-6-4-3-5-13(14)17-15(19)11-7-9-12(16)10-8-11/h7-10,13-14H,3-6H2,1-2H3,(H,17,19)/t13-,14-/m1/s1

InChI Key

UFDJFJYMMIZKLG-ZIAGYGMSSA-N

SMILES

CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1NC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br

Key on ui other cas no.

67579-24-2

Related CAS

81447-81-6 (maleate)

Synonyms

4-bromo-N-(2-(dimethylamino)cyclohexyl)benzamide
bromadoline
bromadoline maleate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does bromadoline exert its analgesic effects? What is known about its receptor interactions?

A1: this compound primarily acts as a μ-opioid receptor agonist. [] This means it binds to the μ-opioid receptor in the central nervous system, mimicking the effects of endogenous opioids like endorphins. This binding leads to downstream effects such as pain relief, sedation, and euphoria. Research using a rat model demonstrated that this compound's effect on urine output, specifically a decrease, was blocked by pre-treatment with the irreversible opioid receptor antagonist beta-funaltrexamine. [] This suggests that this compound's action is mediated through the μ-opioid receptor pathway.

Q2: What are the analytical methods used to quantify this compound and its metabolites in biological samples?

A2: A quantitative liquid chromatographic method has been developed and validated for determining this compound and its two N-demethylated metabolites in biological fluids like blood, plasma, serum, and urine. [] This method involves a multi-step process:

    Q3: Has this compound been detected in forensic contexts, and if so, are there methods for its identification and quantification?

    A3: Yes, this compound (U-47931E) has been detected in forensic investigations alongside other synthetic opioids. [] A specific LC-MS/MS method has been developed to detect and quantify this compound and twelve related compounds in human whole blood. [] This method, which includes solid phase extraction and analysis by liquid chromatography tandem mass spectrometry, has proven effective in quantifying this compound in postmortem cases. []

    Q4: Are there any known safety concerns or toxicological data available for this compound?

    A4: While specific toxicological data for this compound might be limited in the provided research, it is crucial to understand that as a μ-opioid receptor agonist, it carries inherent risks similar to other opioids. [] These risks can include respiratory depression, dependence, and potential for overdose. Therefore, handling this compound requires strict safety protocols and appropriate personal protective equipment.

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